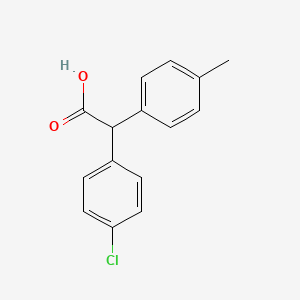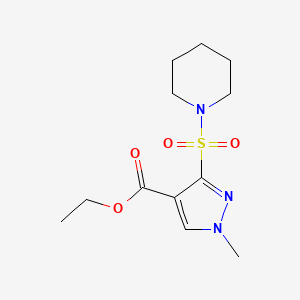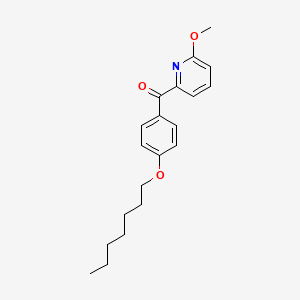
4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Vue d'ensemble
Description
“4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that similar compounds, such as “4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride” and “®-2,3-Dihydro-1H-inden-1-amine hydrochloride”, are known12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride”. However, similar compounds are often synthesized through various chemical reactions3.Molecular Structure Analysis
The molecular structure of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride” is not readily available. However, the molecular formula for a similar compound, “4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride”, is C9H11Cl2N1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride”. However, similar compounds are often involved in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride” are not readily available. However, a similar compound, “4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride”, is a solid at room temperature1.Applications De Recherche Scientifique
-
Antileishmanial Agents
- Field: Medicinal Chemistry
- Application: A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Method: The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results: Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice (12.5 mg kg −1, i.p.) .
-
Therapeutic Potential of Imidazole Containing Compounds
- Field: Medicinal Chemistry
- Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
- Method: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety And Hazards
The safety and hazards of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride” are not known. However, similar compounds often come with safety warnings, including hazard statements such as H302, H315, H319, and H3351.
Orientations Futures
There is no specific information available on the future directions of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride”. However, similar compounds are often used in the development of new drugs3.
Please note that the information provided is based on the closest available compounds due to the limited information on “4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride”. For more accurate and detailed information, further research and analysis would be required.
Propriétés
IUPAC Name |
4,5-dichloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-5-6(9(7)11)2-4-8(5)12;/h1,3,8H,2,4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIBFUJIWWXRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




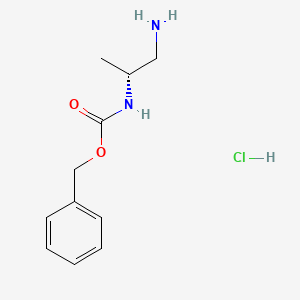
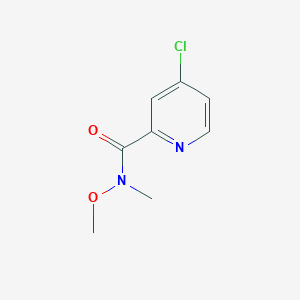
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
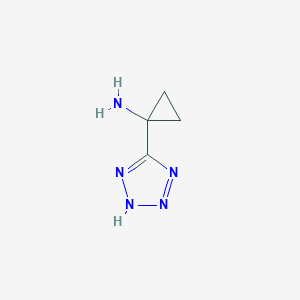
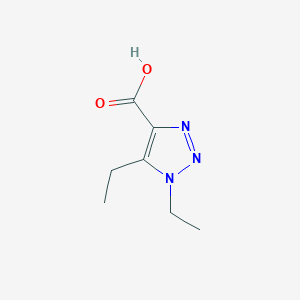
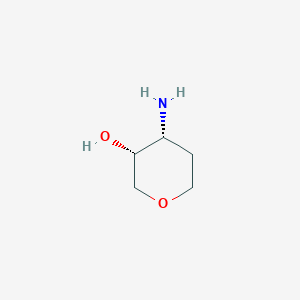
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)
